
Methyl 4-(dimethylcarbamoyl)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(dimethylcarbamoyl)butanoate is a chemical compound with the molecular formula C9H17NO3 It is an ester derivative of pentanoic acid, characterized by the presence of a dimethylamino group and a keto group at the fifth carbon position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 5-(dimethylamino)-5-oxo-, methyl ester typically involves the esterification of pentanoic acid with methanol in the presence of a catalyst. The reaction can be represented as follows:
Pentanoic acid+Methanol→Pentanoic acid, 5-(dimethylamino)-5-oxo-, methyl ester+Water
Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of pentanoic acid, 5-(dimethylamino)-5-oxo-, methyl ester may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(dimethylcarbamoyl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(dimethylcarbamoyl)butanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and as a precursor for various industrial processes.
Wirkmechanismus
The mechanism by which pentanoic acid, 5-(dimethylamino)-5-oxo-, methyl ester exerts its effects involves interactions with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the keto group can act as a site for nucleophilic attack. These interactions can influence the compound’s reactivity and binding affinity to various biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Valeric acid: A straight-chain alkyl carboxylic acid with similar structural features.
Methyl valerate: An ester derivative of valeric acid with comparable chemical properties.
Dimethylaminoacetone: A compound with a dimethylamino group and a keto group, similar to pentanoic acid, 5-(dimethylamino)-5-oxo-, methyl ester.
Uniqueness
Methyl 4-(dimethylcarbamoyl)butanoate is unique due to the specific positioning of the dimethylamino and keto groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations and its utility in multiple research fields highlight its versatility.
Eigenschaften
CAS-Nummer |
14471-87-5 |
|---|---|
Molekularformel |
C8H15NO3 |
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
methyl 5-(dimethylamino)-5-oxopentanoate |
InChI |
InChI=1S/C8H15NO3/c1-9(2)7(10)5-4-6-8(11)12-3/h4-6H2,1-3H3 |
InChI-Schlüssel |
LKYXYMWQTCGECE-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)CCCC(=O)OC |
Kanonische SMILES |
CN(C)C(=O)CCCC(=O)OC |
Synonyme |
Methyl 5-(diMethylaMino)-5-oxopentanoate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B187107.png)
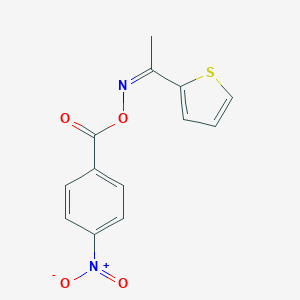



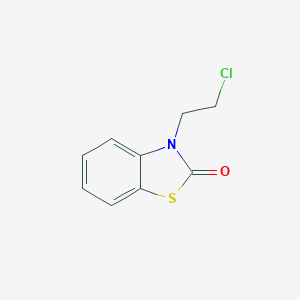


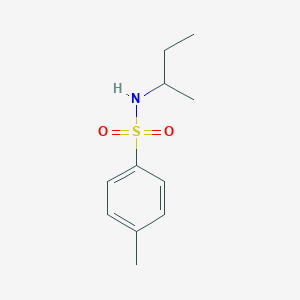
![2-(benzylsulfanyl)-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B187124.png)
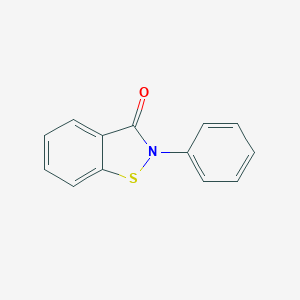
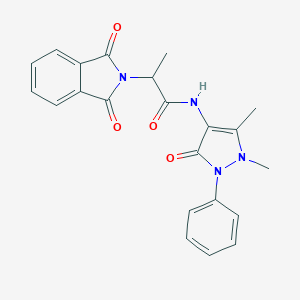
![4-[(3-Acetylphenyl)amino]-4-oxobutanoic acid](/img/structure/B187131.png)
